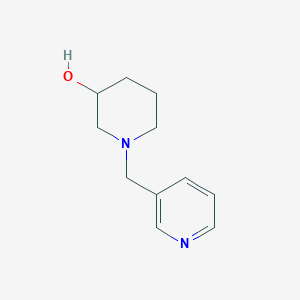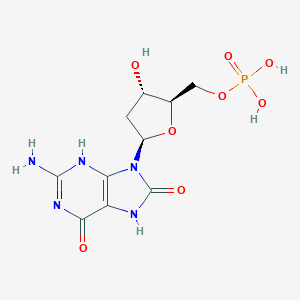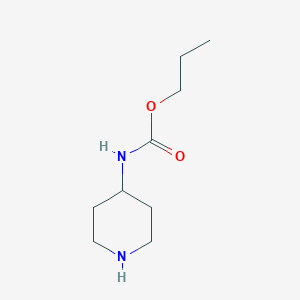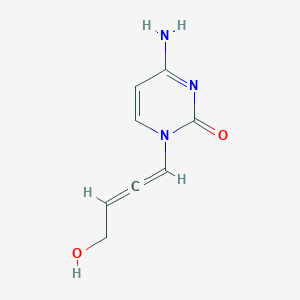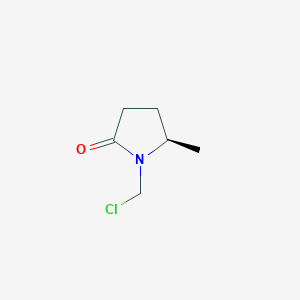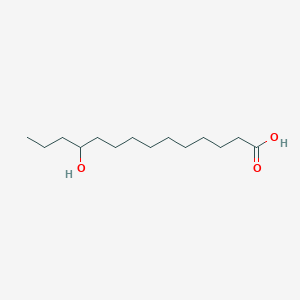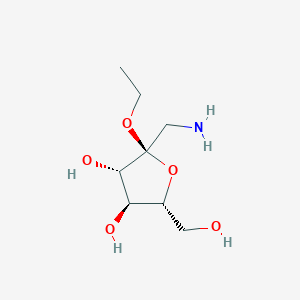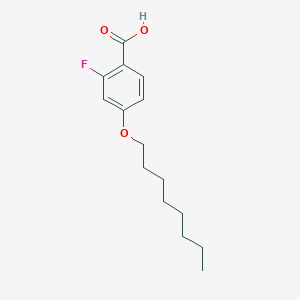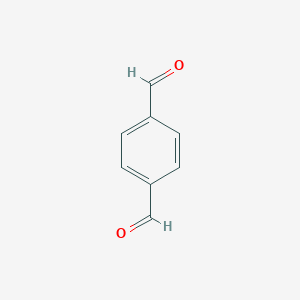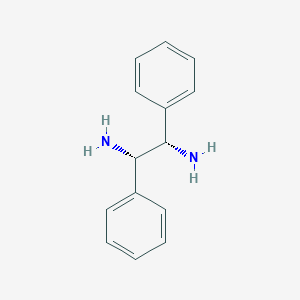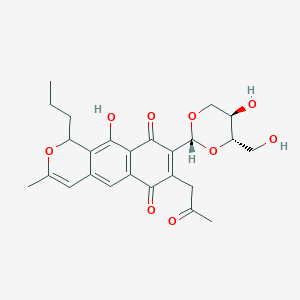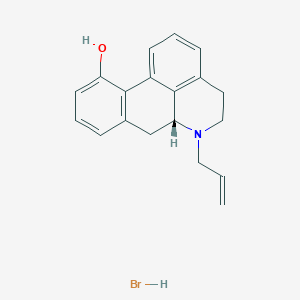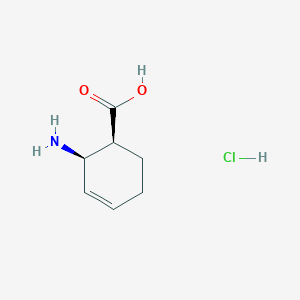
(1S,2R)-(-)-2-AMINOCYCLOHEX-3-ENECARBOXYLIC ACID HYDROCHLORIDE
Overview
Description
Synthesis Analysis
The synthesis of related cyclohexene amino acid derivatives has been achieved through various methods. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was accomplished using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study reported the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene, utilizing an amino acid-derived acylnitroso Diels-Alder reaction . These methods highlight the potential strategies that could be adapted for synthesizing (1S,2R)-(-)-2-aminocyclohex-3-enecarboxylic acid hydrochloride, such as starting from readily available amino acids or employing cycloaddition reactions.
Molecular Structure Analysis
The molecular structure of cyclohexene amino acid derivatives is characterized by the presence of a cyclohexene ring, which imparts rigidity and can influence the overall conformation of the molecule. X-ray crystallography has been used to determine the configuration of related compounds, such as trans-cyclohexane-1,2-dicarboxylic acid . The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives have also been confirmed by two-dimensional NMR studies . These techniques are crucial for establishing the stereochemistry of the molecule, which is essential for its biological activity.
Chemical Reactions Analysis
The reactivity of cyclohexene amino acid derivatives can be influenced by the presence of functional groups and the overall molecular conformation. For example, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid involved a Hofmann-type degradation, which is a reaction that can be used to transform amides into amines . The presence of an amino group and a carboxylic acid moiety in these compounds allows for further functionalization and the formation of derivatives, as seen in the synthesis of HCA receptor agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene amino acid derivatives are influenced by their molecular structure. The presence of chiral centers, double bonds, and functional groups such as amino and carboxylic acid groups can affect properties like solubility, melting point, and reactivity. The stereochemistry of the molecule can also determine its interaction with biological targets, as seen in the evaluation of HCA receptor agonists . The specific properties of (1S,2R)-(-)-2-aminocyclohex-3-enecarboxylic acid hydrochloride would need to be determined experimentally, but insights can be drawn from the behavior of structurally related compounds.
Scientific Research Applications
1. Building Block in Helical Foldamers
(1S,2R)-cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE), which is structurally similar to (1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid Hydrochloride, has been identified as a conformationally constrained β-amino acid. It is used as a building block in helical foldamers, a type of molecular architecture. α/β-Peptides containing alternating cis-ACHE and L-alanine residues have been found to adopt 11/9-helical conformations in both solution and crystal state (Kwon, Kang, Choi, & Choi, 2015).
2. Component in Palladium-Catalyzed Cyclization
Compounds structurally related to (1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid Hydrochloride, such as 2-bromocyclohex-1-enecarboxylic acids, are utilized in palladium-catalyzed three-component cyclization processes. This cyclization, performed with arylhydrazines or their hydrochlorides under carbon monoxide pressure, leads to the formation of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
3. Synthesis of Fluorinated Alicyclic β-Amino Ester Stereoisomers
The compound has been used in the synthesis of new fluorinated alicyclic β-amino ester stereoisomers. These stereoisomers, with a cyclohexene or cyclohexane skeleton, are prepared from cis- or trans-2-aminocyclohex-3-enecarboxylic acids through a series of regio- and stereoselective hydroxylation and hydroxy–fluorine exchange steps (Kiss, Forró, Fustero, & Fülöp, 2011).
4. Development of Hydroxy-Substituted Cispentacin Derivatives
Research has been conducted on the efficient synthesis of hydroxy-substituted cispentacin derivatives starting from N-protected cis- and trans-2-aminocyclohex-3-enecarboxylic acid derivatives. This synthesis involves the preparation of isomers of 2-amino-3-hydroxycyclopentanecarboxylic acid via oxazoline intermediates, and their enantiomers have also been prepared through this pathway (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).
5. Role in Synthesis of 2-Amino-3-hydroxycycloalkanecarboxylic Acids
The compound is involved in a new, concise route to 2-amino-3-hydroxycycloalkanecarboxylic acids. Trichloroacetimidates, generated from methyl 3-hydroxycycloalk-1-enecarboxylates, undergo stereoselective intramolecular conjugate addition reactions to produce oxazolines, which in turn lead to the formation of these acids and their derivatives (Matsushima & Kino, 2009).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIRSZIKGUXTO-RIHPBJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-(-)-2-AMINOCYCLOHEX-3-ENECARBOXYLIC ACID hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



